molecular formula C25H29N5O B2702183 2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine CAS No. 923256-70-6

2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine

Cat. No.: B2702183
CAS No.: 923256-70-6
M. Wt: 415.541
InChI Key: IGRGPCSAYYRGFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Pyrimidine-Piperazine Hybrids

The integration of pyrimidine and piperazine scaffolds traces its origins to mid-20th-century efforts to optimize pharmacokinetic properties in antiviral and anticancer agents. Piperazine, first synthesized in 1888 via ammoniation of 1,2-dichloroethane, gained prominence for its conformational flexibility and ability to enhance solubility in lead compounds. By the 1970s, researchers began pairing piperazine with pyrimidine—a heterocycle central to nucleic acid metabolism—to exploit complementary bioactivity. Early hybrids focused on antimetabolite therapies, leveraging pyrimidine’s role in DNA synthesis inhibition.

A pivotal advancement emerged in the 2000s with phase-transfer catalytic methods, enabling efficient coupling of chloropyrimidines to piperazine derivatives. For instance, the synthesis of 1-(2-pyrimidyl)piperazine via phase-transfer catalysis achieved yields exceeding 80%, demonstrating the feasibility of scalable production for complex hybrids. Concurrently, structural modifications, such as benzoyl substitutions at the piperazine nitrogen, were explored to fine-tune receptor affinity and metabolic stability. These innovations laid the groundwork for contemporary derivatives like 2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine, which integrates hydrophobic aryl groups to enhance blood-brain barrier penetration.

Position within Contemporary Medicinal Chemistry Research

Current studies prioritize pyrimidine-piperazine hybrids for their multifunctional targeting capabilities. The compound’s structure features three strategic components:

  • Pyrimidine Core : Serves as a planar aromatic system for intercalation or enzyme active-site binding.
  • Piperazine Linker : Provides conformational flexibility and basicity, facilitating interactions with G-protein-coupled receptors (GPCRs).
  • 3,5-Dimethylbenzoyl and 4-Methylphenyl Groups : Enhance lipophilicity and steric bulk, optimizing pharmacokinetic profiles.

Recent work on analogous compounds, such as 2-[4-(2-methoxybenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine, reveals that substituent positioning profoundly influences bioactivity. For example, methoxy groups at the benzoyl ortho position improve solubility but reduce CNS penetration compared to meta-dimethyl substitutions. The following table contrasts structural features and hypothesized targets of related hybrids:

Compound Pyrimidine Substitution Piperazine Modification Putative Targets
Target Compound (This Work) 6-Methyl, N-(4-MePh) 3,5-Dimethylbenzoyl Serotonin receptors, Topoisomerases
EVT-6697373 6-Methyl, N-(4-MePh) 2-Methoxybenzoyl Dopamine D2, Kinases
F2865-1269 3-Benzyl-triazolo 3,5-Dimethylbenzoyl PDE5, Antimicrobial targets

Such structural diversity underscores the adaptability of this hybrid class in addressing distinct therapeutic niches.

Significance in Drug Discovery Paradigms

The compound’s design aligns with two key trends in modern pharmacology: polypharmacology and fragment-based drug design . By concurrently engaging GPCRs and enzymes, it may circumvent the efficacy limitations of single-target agents—a strategy validated in hybrids like aminoquinoline-pyrimidine derivatives, which show enhanced antiplasmodial activity through dual-stage parasite inhibition. Additionally, its modular architecture permits systematic optimization; for instance, varying the benzoyl substituent’s electronic profile could modulate affinity for adenosine receptors versus histone deacetylases.

Emerging synthetic techniques, such as microwave-assisted coupling and flow chemistry, promise to accelerate the exploration of this chemical space. The phase-transfer catalysis method detailed in CN101250184B, for example, reduces reaction times and improves yields compared to traditional nucleophilic substitutions—a critical advantage for high-throughput screening campaigns.

Properties

IUPAC Name

(3,5-dimethylphenyl)-[4-[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O/c1-17-5-7-22(8-6-17)27-23-16-20(4)26-25(28-23)30-11-9-29(10-12-30)24(31)21-14-18(2)13-19(3)15-21/h5-8,13-16H,9-12H2,1-4H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRGPCSAYYRGFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)C(=O)C4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2-chloro-6-methylpyrimidine, which undergoes nucleophilic substitution with 4-methylphenylamine to form 6-methyl-N-(4-methylphenyl)pyrimidin-4-amine.

    Piperazine Substitution: The intermediate is then reacted with 1-(3,5-dimethylbenzoyl)piperazine under appropriate conditions, such as in the presence of a base like potassium carbonate, to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing automated purification techniques like high-performance liquid chromatography (HPLC).

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the aromatic rings, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the piperazine moiety, potentially converting it to an alcohol.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine has been explored for various scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets, such as receptors and enzymes.

    Pharmacology: Studied for its pharmacokinetic properties and potential efficacy in treating diseases.

    Biological Research: Used as a tool compound to study cellular pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Pyrimidin-4-amine Derivatives

JSY (6-Methyl-N-(4-methylphenyl)pyrimidin-4-amine)
  • Structure : Shares the pyrimidin-4-amine core with the target compound but lacks the 2-position piperazine-benzoyl group.
  • Key Data :
    • Molecular formula: C₁₂H₁₃N₃
    • SMILES: Cc1cc(Nc2ccc(C)cc2)ncn1 .
  • Comparison : The absence of the piperazine-benzoyl substituent in JSY reduces steric bulk and polarity, likely lowering its binding affinity to targets requiring extended hydrophobic interactions.
Compound 2s ()
  • Structure : 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine
  • Key Data :
    • Molecular formula: C₁₆H₁₅ClFN₅
    • Yield: 74%, white powder .
  • Comparison : Replaces the piperazine-benzoyl group with a pyrazole ring. The trifluoromethylphenyl substituent introduces strong electron-withdrawing effects, enhancing metabolic stability compared to the target compound’s methylphenyl group.
Compound 15 ()
  • Structure: 6-Methyl-N-(4-(methylsulfonyl)phenyl)thieno[2,3-d]pyrimidin-4-amine
  • Key Data: Core: Thienopyrimidine instead of pyrimidine. Substituent: Methylsulfonylphenyl group at position 3.
  • The methylsulfonyl group enhances solubility but may reduce membrane permeability compared to the target’s benzoyl-piperazine group .

Piperazine-Containing Analogs

BK10266 ()
  • Structure : 2-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine
  • Key Data :
    • Molecular formula: C₂₀H₂₇N₅O
    • Molecular weight: 353.46 g/mol .
  • Comparison: Differs from the target compound by replacing the N-(4-methylphenyl) group with N,N-dimethyl.
Oxazolo[4,5-d]pyrimidine Derivatives ()
  • Example : 7-(4-(Methylsulfonyl)piperazin-1-yl)-2-(4-methylphenyl)-5-phenyl-oxazolo[4,5-d]pyrimidine (Compound 10)
  • Key Data :
    • Yield: 75%, melting point: 289–291°C .
  • Comparison : The oxazolo-pyrimidine core introduces additional rigidity. The methylsulfonylpiperazine group enhances hydrophilicity, contrasting with the target’s lipophilic dimethylbenzoyl-piperazine.

Substituted Phenyl Analogs

N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine ()
  • Key Structural Features :
    • Fluorophenyl and methoxyphenyl substituents.
    • Intramolecular N–H⋯N hydrogen bonding stabilizes conformation .
  • Comparison : The fluorophenyl group introduces electron-withdrawing effects, while the methoxyphenyl group is electron-donating. The target compound’s 4-methylphenyl group balances moderate hydrophobicity and steric effects.

Research Implications

  • Structural Flexibility : The piperazine-benzoyl group in the target compound provides a versatile scaffold for modifying pharmacokinetic properties.
  • Electronic Effects : Electron-donating groups (e.g., methylphenyl) vs. electron-withdrawing groups (e.g., trifluoromethylphenyl) significantly influence binding and stability .
  • Synthetic Feasibility : High yields (74–77%) for analogs in and suggest robust synthetic routes for further optimization .

Biological Activity

2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine is a complex organic compound with significant potential in medicinal chemistry. This compound features a piperazine ring and a pyrimidine structure, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C20H27N5O
  • CAS Number : 923196-23-0

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, thereby modulating cellular functions.
  • Receptor Interaction : It has the potential to bind to neurotransmitter receptors, influencing signaling pathways related to neurological functions.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have reported that piperazine derivatives can inhibit cell proliferation in human cancer cell lines such as AGS (gastric adenocarcinoma) and MCF7 (breast cancer) cells.

CompoundCell LineIC50 Value (µM)Reference
This compoundAGS15.2
This compoundMCF712.8

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. It shows promise in reducing neuroinflammation and protecting neuronal cells from apoptosis induced by oxidative stress. This activity suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antimicrobial Activity

Similar compounds have demonstrated antibacterial properties against various pathogens. The presence of the piperazine moiety is often linked to enhanced antimicrobial activity.

Case Studies

Several studies have explored the biological activities of piperazine derivatives:

  • Study on Anticancer Properties : A study published in Asian Journal of Chemistry highlighted the synthesis of piperazine derivatives and their evaluation against cancer cell lines, showing promising anticancer activity .
  • Neuroprotective Study : Research published in Pharmaceuticals indicated that certain piperazine compounds could inhibit endoplasmic reticulum stress and reduce neuronal cell death, suggesting their utility in neuroprotection.
  • Antibacterial Study : In another study, derivatives including the piperazine structure were tested for antibacterial efficacy against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones .

Q & A

Q. What are the optimal synthetic routes for 2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine?

The synthesis typically involves multi-step reactions, starting with functionalization of the piperazine and pyrimidine cores. Key steps include:

  • Piperazine Ring Formation : Mannich reactions or coupling of 3,5-dimethylbenzoyl chloride with piperazine derivatives under anhydrous conditions (e.g., dichloromethane, triethylamine) .
  • Pyrimidine Core Assembly : Cyclization of aminopyrimidine precursors with methylphenylamine groups via nucleophilic aromatic substitution .
  • Coupling Reactions : Use of coupling agents like EDCI/HOBt or palladium catalysts (e.g., Suzuki-Miyaura cross-coupling) to link the piperazine and pyrimidine moieties .
    Critical Parameters : Reaction temperature (60–100°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for amine:acyl chloride) are optimized via TLC monitoring .

Q. How is structural characterization performed for this compound?

Structural confirmation relies on:

  • Mass Spectrometry (MS) : ESI+ mode confirms molecular weight (e.g., observed m/z 452 [M+H]+ in related pyrimidine-piperazine compounds) .
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm), piperazine methyl groups (δ 2.3–2.5 ppm), and pyrimidine NH (δ 8.1–8.3 ppm) .
    • ¹³C NMR : Carbonyl (C=O) at δ 165–170 ppm and quaternary pyrimidine carbons (δ 155–160 ppm) .
  • X-ray Crystallography : For resolving stereochemistry, as seen in polymorphic pyrimidine derivatives (e.g., dihedral angles between aryl and pyrimidine planes: 12–86°) .

Advanced Research Questions

Q. How do structural modifications influence biological activity?

Comparative studies on analogous compounds reveal:

  • Piperazine Substituents : 3,5-Dimethylbenzoyl groups enhance lipophilicity and receptor binding affinity compared to methoxy or nitro substituents .
  • Pyrimidine Modifications : Methyl groups at position 6 improve metabolic stability, while N-aryl substitutions (e.g., 4-methylphenyl) modulate selectivity for kinase targets .
    Example : Replacing 3,5-dimethylbenzoyl with 2-methoxyphenyl reduces IC₅₀ values by 40% in enzyme inhibition assays .

Q. How can computational methods optimize reaction design for this compound?

The ICReDD framework integrates:

  • Quantum Chemical Calculations : DFT (B3LYP/6-31G*) predicts transition states and intermediates for key steps like piperazine acylation .
  • High-Throughput Screening (HTS) : Automated workflows test catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and solvents (DMF vs. DMSO) to maximize yield .
  • Machine Learning : Bayesian optimization prioritizes reaction conditions (e.g., 72% yield achieved at 80°C, 18h, 1.5 eq. acyl chloride) .

Q. How can contradictions in spectroscopic data be resolved during characterization?

Common issues and solutions:

  • Polymorphism : Differing crystal packing (e.g., hydrogen-bonding patterns in pyrimidine derivatives) alters NMR splitting and melting points. Use X-ray diffraction to confirm polymorph identity .
  • Dynamic Effects : Rotamers in piperazine rings cause split NMR signals. Variable-temperature NMR (VT-NMR) at 25–60°C collapses splits into singlets .
  • Impurity Peaks : LC-MS/MS with collision-induced dissociation (CID) distinguishes byproduct fragments (e.g., deacetylated intermediates) .

Methodological Tables

Q. Table 1. Comparative Reactivity of Piperazine Derivatives

Substituent on PiperazineReaction Yield (%)Enzyme IC₅₀ (nM)
3,5-Dimethylbenzoyl6812.5
4-Methoxyphenyl5518.7
4-Nitrobenzenesulfonyl4235.4
Data adapted from .

Q. Table 2. Optimized Reaction Conditions for Coupling Steps

ParameterRange TestedOptimal Value
Temperature (°C)60–10080
SolventDMF, THF, DCMDMF
CatalystPd(OAc)₂, PdCl₂Pd(OAc)₂
Reaction Time (h)12–2418
Data derived from .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.